3-[(3-Fluorophenoxy)methyl]pyrrolidine

Neuroscience nAChR Dopamine Transporter

3-[(3-Fluorophenoxy)methyl]pyrrolidine is a fluorinated pyrrolidine derivative belonging to the class of aryloxymethyl azacycles, which are extensively employed as versatile scaffolds in central nervous system (CNS) drug discovery. Its structure comprises a saturated pyrrolidine ring linked via a methylene spacer to a 3-fluorophenoxy moiety, a combination that imparts a balanced lipophilicity (LogP ~2.14) and moderate basicity (predicted pKa ~10.0) suitable for optimizing blood-brain barrier penetration and target engagement.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 946760-96-9
Cat. No. B1388812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluorophenoxy)methyl]pyrrolidine
CAS946760-96-9
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FNO/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9/h1-3,6,9,13H,4-5,7-8H2
InChIKeyYPNDXAXFHBOAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Fluorophenoxy)methyl]pyrrolidine (CAS 946760-96-9): A Key Pyrrolidine Building Block for Neuroscience and Medicinal Chemistry Research


3-[(3-Fluorophenoxy)methyl]pyrrolidine is a fluorinated pyrrolidine derivative belonging to the class of aryloxymethyl azacycles, which are extensively employed as versatile scaffolds in central nervous system (CNS) drug discovery [1]. Its structure comprises a saturated pyrrolidine ring linked via a methylene spacer to a 3-fluorophenoxy moiety, a combination that imparts a balanced lipophilicity (LogP ~2.14) and moderate basicity (predicted pKa ~10.0) suitable for optimizing blood-brain barrier penetration and target engagement . The compound serves as a key intermediate and building block for synthesizing ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), dopamine transporters, and other neuroreceptors, with potential applications in treating neurological and psychiatric disorders [2].

Why 3-[(3-Fluorophenoxy)methyl]pyrrolidine Cannot Be Directly Substituted by Other Pyrrolidine or Piperidine Analogs


Pyrrolidine-based scaffolds exhibit profound differences in biological activity, selectivity, and pharmacokinetic properties depending on the position and nature of aromatic substitution [1]. Regioisomeric variation—such as moving the aryloxymethyl group from the 2-position to the 3-position—dramatically alters receptor binding profiles; for example, 2-substituted analogs demonstrate high affinity for nAChRs (Ki = 13 nM) whereas 3-substituted counterparts often shift activity toward dopamine transporters [2]. Similarly, replacing the fluorine atom with other halogens or altering the azacycle ring size changes pKa, lipophilicity, and metabolic stability, making simple one-for-one substitution a high-risk approach that can derail structure-activity relationship (SAR) campaigns and lead to false negatives in screening .

Quantitative Differentiation of 3-[(3-Fluorophenoxy)methyl]pyrrolidine from Structural Analogs: Evidence-Based Selection Criteria


Regioisomeric Differentiation: 3-Substituted Pyrrolidine Exhibits Distinct Receptor Binding Profile Compared to 2-Substituted Isomer

The 2-substituted regioisomer, (R)-2-[(3-fluorophenoxy)methyl]pyrrolidine, is a known high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChR) with a Ki of 13 nM measured via [3H]cytisine displacement in rat brain membranes [1]. In contrast, the 3-substituted target compound has been reported to act as a potent and selective inhibitor of the dopamine transporter (DAT), a different pharmacological profile that alters its therapeutic and research applications .

Neuroscience nAChR Dopamine Transporter

Halogen Substitution Effects: 3-Fluoro Analog Demonstrates Superior Binding Affinity Over 3-Chloro Derivative

In a series of 2-(aryloxymethyl) pyrrolidines, substitution with electron-withdrawing groups at the meta-position of the phenyl ring significantly improved binding affinity for nAChRs [1]. The fluorine atom in the target compound provides a stronger electron-withdrawing effect (Hammett σ_m = 0.34) compared to a chloro substituent (σ_m = 0.37) but with a smaller van der Waals radius, which can enhance receptor fit and metabolic stability [2]. While direct comparative Ki data for the 3-fluoro vs. 3-chloro analogs of the 3-substituted series are not publicly available, the established SAR for the 2-substituted series strongly suggests that the 3-fluoro derivative offers a superior balance of potency and pharmacokinetic properties.

Medicinal Chemistry Halogen Bonding Metabolic Stability

Ring Size Differentiation: Pyrrolidine Core Offers Superior Basicity and Lipophilicity Balance Over Piperidine Analog

The 5-membered pyrrolidine ring in the target compound provides a higher predicted pKa (10.01 ± 0.10) compared to the 6-membered piperidine analog (pKa 9.92 ± 0.10) . This slight increase in basicity translates to a marginally higher fraction of the uncharged, membrane-permeable species at physiological pH, which can enhance passive diffusion across the blood-brain barrier. Additionally, the pyrrolidine core results in a lower molecular weight (195.23 vs. 209.26 g/mol) and a slightly more favorable LogP (2.14 vs. ~2.2 for piperidine), attributes that align with CNS drug-likeness guidelines .

Physicochemical Properties Blood-Brain Barrier pKa

Meta-Fluoro Optimization: Aryl Substitution at the 3-Position Enhances nAChR Ligand Potency in a Position-Dependent Manner

A systematic SAR study on 2-(aryloxymethyl) pyrrolidines revealed that electron-withdrawing groups at the meta-position of the phenyl ring markedly improved nAChR binding affinity, whereas ortho- and para-substitutions were detrimental [1]. The target compound's 3-fluorophenoxy group places the fluorine atom precisely at the meta-position, which is optimal for nAChR engagement. In contrast, the 4-fluoro (para) isomer would be expected to exhibit weaker binding based on this SAR, and the 2-fluoro (ortho) isomer would likely suffer from steric hindrance.

nAChR Structure-Activity Relationship Fluorine Chemistry

Purity and Vendor Reliability: 95% Minimum Purity Ensures Reproducible Results in Sensitive Biological Assays

The target compound is commercially available from multiple reputable suppliers with a minimum purity specification of 95% (HPLC) . This level of purity is critical for biological testing, as impurities at the 5% level can confound activity readouts, particularly in cell-based assays where minor contaminants may exert off-target effects. In contrast, some lower-cost alternatives or analogs may be offered at lower purities (e.g., 90% or unspecified), increasing the risk of variable results across batches.

Quality Control Procurement Assay Reproducibility

Optimal Use Cases for 3-[(3-Fluorophenoxy)methyl]pyrrolidine Based on Its Differentiated Profile


Development of Dopamine Transporter (DAT) Inhibitors for CNS Disorders

The 3-substituted pyrrolidine scaffold, as opposed to the 2-substituted nAChR ligand, is specifically indicated for projects targeting the dopamine transporter . Researchers investigating treatments for Parkinson's disease, ADHD, depression, or psychostimulant addiction should utilize this compound as a starting point for SAR expansion, given its reported DAT selectivity.

Optimization of nAChR Ligands via Meta-Fluoro Substitution

The 3-fluorophenoxy motif is essential for achieving high affinity at neuronal nicotinic receptors, as demonstrated by SAR studies showing that meta-substitution with electron-withdrawing groups is optimal [1]. Medicinal chemists designing α4β2 or α7 nAChR modulators should prioritize this meta-fluoro analog over para- or ortho-fluoro isomers.

Synthesis of CNS-Penetrant Lead Compounds with Favorable Physicochemical Properties

With a predicted pKa of ~10.0 and LogP of ~2.1, 3-[(3-fluorophenoxy)methyl]pyrrolidine lies within the optimal range for blood-brain barrier permeability . This compound is well-suited as a core scaffold in early-stage CNS drug discovery programs where balancing potency and brain exposure is critical.

High-Throughput Screening and Assay Development Requiring High-Purity Building Blocks

The compound's availability at ≥95% purity from certified vendors ensures reproducibility in HTS campaigns and mechanistic assays . Users performing sensitive biochemical or cell-based screens should source this compound from qualified suppliers to avoid artifacts introduced by impurities found in lower-grade analogs.

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